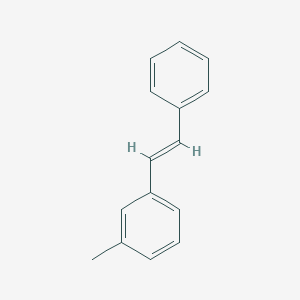

Stilbene, 3-methyl-, (E)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stilbene, 3-methyl-, (E)- is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Stilbene, 3-methyl-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stilbene, 3-methyl-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

Stilbene derivatives, including 3-methyl-stilbene, have shown significant anticancer activity. Studies indicate that these compounds can inhibit the growth of various cancer cell lines. For instance, a study synthesized a range of stilbene analogs which were tested against colon cancer cells. The results demonstrated that certain analogs exhibited potent inhibitory effects on tumor growth in both in vitro and in vivo models .

Table 1: Anticancer Activity of Stilbene Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Methyl-Stilbene | Colon Cancer | 19.5 ± 0.7 | |

| (E)-2′,3,5′,5-tetrahydroxystilbene | SARS-CoV | Not specified | |

| Resveratrol | Various | Varies |

1.2 Antimicrobial Activity

Stilbene compounds have also been investigated for their antimicrobial properties. A first-in-class investigational antibiotic based on stilbene was found effective against multiple strains of Clostridium difficile, currently undergoing pre-clinical testing . Furthermore, research has shown that methylated derivatives of resveratrol exhibit enhanced antifungal and antiproliferative activities compared to their parent compounds .

Structure-Activity Relationship Studies

The biological activity of stilbene derivatives is closely linked to their chemical structure. Systematic modifications to the stilbene scaffold can lead to variations in pharmacological properties.

Table 2: Structure-Activity Relationship of Stilbene Derivatives

| Modification | Biological Activity | Reference |

|---|---|---|

| Hydroxyl Substituents | Increased anticancer activity | |

| Methylation | Enhanced antifungal properties | |

| Heteroaromatic Substitution | Antimicrobial activity |

Material Science Applications

Beyond medicinal uses, stilbenes are explored in material science for their unique optical properties. Stiff-stilbenes have been utilized as molecular rotors and optical switches due to their high quantum yield for photochemical isomerization and thermal stability . These properties make them suitable for developing smart materials.

Case Study: Optical Switches Using Stiff-Stilbenes

- Research Focus: The application of stiff-stilbenes as molecular rotors.

- Findings: High quantum yield and significant geometrical changes upon isomerization make these compounds ideal for optical applications .

Environmental Impact and Biosynthesis

The biosynthesis of stilbenes is influenced by environmental factors such as stress conditions in plants. Understanding these pathways can enhance the production of stilbene compounds for therapeutic use .

Table 3: Environmental Factors Affecting Stilbene Biosynthesis

| Factor | Effect on Biosynthesis |

|---|---|

| UV Light | Increases stilbene production |

| Pathogen Attack | Triggers defensive biosynthesis |

| Nutrient Availability | Modifies compound yield |

化学反应分析

Key Reactions:

-

Wittig Reaction :

-

A phosphonate ylide reacts with a benzaldehyde derivative to form the stilbene backbone.

-

Example: Diethyl benzylphosphonate reacts with 3-methylbenzaldehyde under basic conditions (NaOH/Aliquat 336) to yield (E)-3-methylstilbene in 89% yield .

-

Mechanism : Deprotonation of the phosphonate generates a ylide, which undergoes nucleophilic attack on the aldehyde, followed by elimination of phosphate .

-

-

McMurry Coupling :

| Method | Reagents | Yield | Selectivity (E/Z) |

|---|---|---|---|

| Wittig-HWE | Diethyl benzylphosphonate, NaOH | 89% | >95% E |

| McMurry Coupling | TiCl₃, Zn, THF | 78% | >90% E |

Electrophilic Aromatic Substitution

The methyl group at the 3-position activates the aromatic ring toward electrophilic substitution , directing incoming groups to the para and ortho positions.

-

Nitration :

-

Halogenation :

Oxidation:

-

Ozonolysis : Cleaves the double bond to produce 3-methylbenzaldehyde and benzaldehyde .

-

Epoxidation : Reaction with m-CPBA forms a trans-epoxide derivative .

Reduction:

-

Hydrogenation :

Photochemical and Thermal Reactions

-

Photoisomerization :

-

Electrocyclization :

Functional Group Transformations

-

Palladium-Catalyzed Cross-Coupling :

-

Hydroboration-Oxidation :

Stability and Reactivity Trends

属性

CAS 编号 |

14064-48-3 |

|---|---|

分子式 |

C15H14 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

1-methyl-3-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C15H14/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |

InChI 键 |

BRFDXZHUQCOPKE-ZHACJKMWSA-N |

SMILES |

CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |

手性 SMILES |

CC1=CC(=CC=C1)/C=C/C2=CC=CC=C2 |

规范 SMILES |

CC1=CC(=CC=C1)C=CC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。